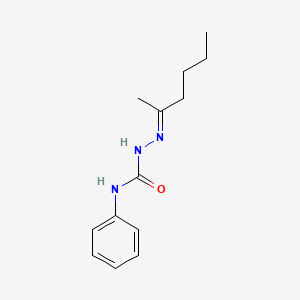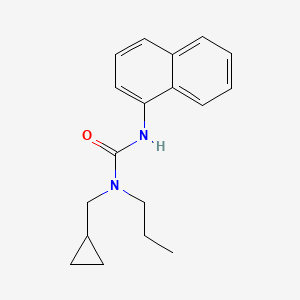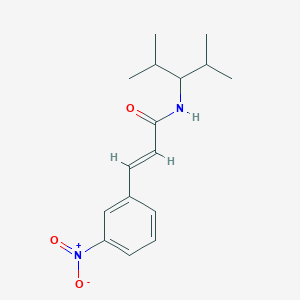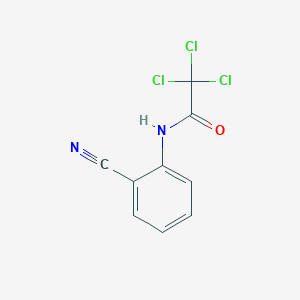![molecular formula C12H19BrN2O2S2 B5851667 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide, also known as BrPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BrPT is a sulfonamide derivative that contains a thiophene ring, a piperidine ring, and a bromine atom. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide involves binding to the active site of CA IX and inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are essential for cancer cell survival in acidic environments. In addition, 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer activity, 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic effects, which may further contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide is its selectivity for CA IX, which allows for targeted inhibition of cancer cells without affecting normal cells. However, the synthesis of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide can be challenging, and the compound is relatively unstable in aqueous solutions. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide in vivo.
Orientations Futures
There are several future directions for research on 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide. One area of interest is the development of more efficient synthesis methods for 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide and its derivatives. In addition, further studies are needed to determine the optimal dosage and administration route for 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide in cancer therapy. Finally, the potential use of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, should be explored.
Conclusion:
In conclusion, 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide is a promising compound with potential therapeutic applications in cancer therapy. Its selectivity for CA IX, anti-inflammatory and anti-angiogenic effects, and minimal toxicity in normal cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and optimal administration route and dosage.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide involves the reaction between 2-thiophenesulfonyl chloride and 1-piperidinepropanol in the presence of a base such as sodium hydroxide. The reaction yields 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide as a white solid with a melting point of 198-200°C. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide is its use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and increase the efficacy of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
5-bromo-N-(3-piperidin-1-ylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2S2/c13-11-5-6-12(18-11)19(16,17)14-7-4-10-15-8-2-1-3-9-15/h5-6,14H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDOHYQFTXRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(piperidin-1-yl)propyl]thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)


![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)


![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)


